T-Type Calcium Channel Modulation: Class-Level Inference from Patent Disclosure
The compound is encompassed by the generic formula in US Patent 8,299,072, which claims pyrazolylmethylamine-piperazine derivatives as T-type calcium channel modulators. While potency values for the exact compound are not publicly disclosed, the patent exemplifies structurally related piperazines with T-type antagonistic activity. This provides a class-level inference that the target compound is a T-type calcium channel modulator, distinguishing it from piperazine derivatives targeting other ion channels (e.g., dopaminergic or serotonergic piperazines) [1].
| Evidence Dimension | T-type calcium channel modulation (Cav3.x family) |
|---|---|
| Target Compound Data | Not disclosed (structure falls within patent scope) |
| Comparator Or Baseline | Other piperazine scaffolds (e.g., arylpiperazines for 5-HT1A/D2 receptors): not known to modulate T-type channels |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Patent US 8,299,072; no specific assay data for this compound |
Why This Matters
For procurement in T-type calcium channel research, selecting a compound within a patent-protected, pharmacologically validated scaffold reduces the risk of selecting an inactive piperazine derivative.
- [1] Sun a Kim et al., US Patent 8,299,072, “Pyrazolylmethylamine compounds as calcium channel modulators and preparation method thereof,” issued October 30, 2012. View Source
